3,5-DI-TERT-BUTYL-4-FLUORO-N-[4-(TRIFLUOROMETHYL)PHENYL]BENZENE-1-SULFONAMIDE
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Description
3,5-DI-TERT-BUTYL-4-FLUORO-N-[4-(TRIFLUOROMETHYL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structural features, including tert-butyl groups, a fluorine atom, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DI-TERT-BUTYL-4-FLUORO-N-[4-(TRIFLUOROMETHYL)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the introduction of tert-butyl groups, fluorination, and sulfonamide formation. One common synthetic route involves the following steps:
Introduction of Tert-Butyl Groups: The starting material, often a benzene derivative, undergoes alkylation with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Sulfonamide Group: The final step involves the reaction of the fluorinated intermediate with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Properties
IUPAC Name |
3,5-ditert-butyl-4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F4NO2S/c1-19(2,3)16-11-15(12-17(18(16)22)20(4,5)6)29(27,28)26-14-9-7-13(8-10-14)21(23,24)25/h7-12,26H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHPXJFWKYQIDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1F)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F4NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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